molecular formula C15H24Cl2N2 B609777 ORY-1001(trans) CAS No. 1431303-72-8

ORY-1001(trans)

Cat. No. B609777
M. Wt: 303.271
InChI Key: UCINOBZMLCREGM-ISDLZHGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ORY-1001(trans), also known as Iadademstat, is a selective irreversible lysine (K)-specific demethylase 1A (KDM1A/LSD1) inhibitor . It’s primarily used for research and not for patient treatment .


Molecular Structure Analysis

The molecular structure of ORY-1001 is C15H24Cl2N2 . It’s an enantiomerically pure KDM1A inhibitor with high selectivity against related FAD dependent aminoxidases .


Chemical Reactions Analysis

ORY-1001 is a KDM1A inhibitor that inactivates KDM1A by irreversible binding to the flavin adenine nucleotide (FAD) cofactor . It has very high selectivity for KDM1A over the MAO enzymes .


Physical And Chemical Properties Analysis

ORY-1001 is a solid substance . Its molecular weight is 303.27 and its chemical formula is C15H24Cl2N2 . It’s insoluble in EtOH but soluble in H2O and DMSO with gentle warming .

Scientific Research Applications

  • Treatment of Acute Leukemia : ORY-1001 is a potent and selective KDM1A inhibitor. It has shown effectiveness in inducing blast differentiation and reducing leukemic stem cell capacity in acute myeloid leukemia (AML). This compound exhibits synergy with standard-of-care drugs and epigenetic inhibitors, and it extends survival in mouse models of T cell acute leukemia (Maes et al., 2018).

  • Safety and Pharmacodynamics in Leukemia Treatment : In a multicenter phase I study, ORY-1001 demonstrated safety and tolerability in patients with relapsed or refractory acute leukemia. It showed potential in promoting blast cell differentiation in some AML patients (Somervaille et al., 2016).

  • Efficacy in Lung Cancer Treatment : ORY-1001 has been observed to suppress cell growth and induce apoptosis in lung cancer. It regulates the Warburg effect by controlling Hexokinases 2 (HK2) expression, thus inhibiting lung cancer cell growth (Lu et al., 2018).

  • Application in Triple Negative Breast Cancer : ORY-1001 has been found to inhibit proliferation and promote apoptosis of triple-negative breast cancer cells. This effect is partly achieved by suppressing androgen receptor expression, providing a basis for its clinical use in treating this cancer subtype (Wang et al., 2021).

Safety And Hazards

ORY-1001 is harmful if swallowed and may cause skin and eye irritation . It’s also harmful if absorbed through the skin and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iadademstat dihydrochloride

CAS RN

1431303-72-8
Record name Iadademstat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IADADEMSTAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Zhao, YT Duan, P Lu, ZJ Zhang… - Current Topics in …, 2018 - ingentaconnect.com
Epigenetics is defined as the stable and heritable alternations in gene expression without changing the DNA nucleotide sequence. The initiation and progression of cancer result from …
Number of citations: 43 www.ingentaconnect.com
I vitro Activity, I vivo Activity
Number of citations: 0

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